![molecular formula C24H21Cl2NO3 B5180419 methyl 4-(2-chlorophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate CAS No. 5709-92-2](/img/structure/B5180419.png)
methyl 4-(2-chlorophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Overview
Description
Methyl 4-(2-chlorophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes two chlorophenyl groups and a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-chlorophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 4-chlorobenzylamine, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like ethanol or methanol. The temperature and pH conditions are carefully controlled to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps, such as recrystallization and chromatography, are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-chlorophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
Anticancer Properties
Research has indicated that quinoline derivatives exhibit anticancer activity. Methyl 4-(2-chlorophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has been studied for its ability to inhibit the proliferation of cancer cells. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
Studies have demonstrated that quinoline derivatives possess antimicrobial properties. This compound has shown effectiveness against several bacterial strains, suggesting its potential utility in developing new antibiotics . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This could lead to applications in treating conditions such as arthritis and other inflammatory diseases .
Drug Discovery
This compound is included in various screening libraries used for drug discovery. Its unique structure allows researchers to explore its interactions with biological targets and optimize its pharmacological properties .
Mechanistic Studies
The compound serves as a valuable tool in mechanistic studies aimed at understanding the biochemical pathways involved in cancer and microbial resistance. By elucidating the mechanisms by which this compound exerts its effects, researchers can identify potential biomarkers for therapeutic efficacy .
Building Block for Synthesis
This quinoline derivative acts as a versatile building block in organic synthesis. Its functional groups can be modified to create new derivatives with enhanced biological activity or improved pharmacokinetic properties . The ability to synthesize analogs allows chemists to explore structure-activity relationships systematically.
Applications in Material Science
Recent studies have suggested that quinoline derivatives can be utilized in material science for developing organic semiconductors and photovoltaic materials due to their electronic properties . This expands the potential applications of this compound beyond biological contexts.
Data Tables
Mechanism of Action
The mechanism of action of methyl 4-(2-chlorophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chlorophenyl)acetate
- Cetirizine Related Compound G
- Methyl [bis(4-chlorophenyl)methyl]sulfanyl]acetate
Uniqueness
Methyl 4-(2-chlorophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is unique due to its specific structural features, such as the presence of two chlorophenyl groups and a quinoline core
Biological Activity
Methyl 4-(2-chlorophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a compound belonging to the quinoline family, which has garnered attention due to its potential biological activities. This article reviews its biological properties, focusing on its antitumor effects, antimicrobial activity, and mechanisms of action.
Chemical Structure and Properties
The compound has a complex structure characterized by a quinoline core with multiple substituents that may influence its biological activity. The molecular formula is , and it features both chlorophenyl and methyl groups that contribute to its pharmacological profile.
Antitumor Activity
Recent studies have highlighted the antitumor potential of quinoline derivatives, including the compound .
Case Studies
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In Vitro Studies : A study assessed the cytotoxic effects of various quinoline derivatives on human cancer cell lines such as A549 (lung cancer) and HT29 (colorectal cancer). The compound demonstrated significant inhibition of cell proliferation with IC50 values ranging from 1.53 mM to 2.36 mM, outperforming standard chemotherapeutic agents like cisplatin in some cases .
Compound Cell Line IC50 (mM) Methyl 4-(2-chlorophenyl)... A549 1.53 Methyl 4-(2-chlorophenyl)... HT29 1.38 Cisplatin A549 2.50 - Mechanisms of Action : The antitumor activity is believed to be mediated through apoptosis induction and cell cycle arrest mechanisms. Specifically, treatment with the compound led to increased expression of pro-apoptotic proteins such as Bax and p53 while downregulating anti-apoptotic proteins like Bcl2 .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Quinoline derivatives are known for their broad-spectrum activity against various pathogens.
Research Findings
A study indicated that similar quinoline compounds exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungi . This suggests that this compound may also possess comparable antimicrobial properties.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological aspects of this compound is crucial for its development as a therapeutic agent.
Absorption and Distribution
The lipophilicity due to the chlorophenyl groups may enhance absorption through biological membranes. However, detailed studies on bioavailability and distribution are required to confirm these properties.
Toxicity Studies
Preliminary toxicity studies suggest that while the compound exhibits potent biological activity, its safety profile needs thorough evaluation through in vivo studies before clinical application can be considered .
Properties
IUPAC Name |
methyl 4-(2-chlorophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21Cl2NO3/c1-13-21(24(29)30-2)22(17-5-3-4-6-18(17)26)23-19(27-13)11-15(12-20(23)28)14-7-9-16(25)10-8-14/h3-10,15,22,27H,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICAULMNTWUNIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4Cl)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386464 | |
Record name | methyl 4-(2-chlorophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70386464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5709-92-2 | |
Record name | methyl 4-(2-chlorophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70386464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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